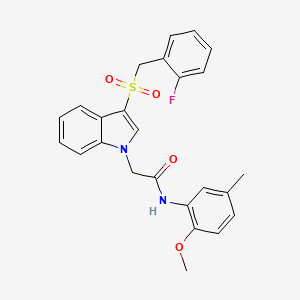

![molecular formula C16H14N2O4S B2982596 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034342-84-0](/img/structure/B2982596.png)

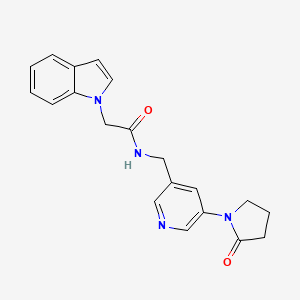

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-([2,3’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a compound with the empirical formula C12H12N2O4 . It is also known as N1,N2-Bis(furan-2-ylmethyl)oxalamide . It is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained by the reduction of the Schiff base N,N’-bis(thiophen-2-ylmethyl)ethane-1,2-diamine followed by HCl solution addition . Another compound was prepared by reacting the first compound with K[AuCl4] in aqueous solution .Molecular Structure Analysis

The crystal structures of similar compounds have been reported. One such compound crystallizes in the orthorhombic system with space group Iba2 and cell parameters a = 29.856 (1), b = 5.1372 (2), and c = 10.1635 (4) Å . Another compound belongs to the monoclinic system with space group P21/c and cell parameters a = 11.0829 (1), b = 9.5852 (1), c = 11.6054 (2) Å, and β = 75.49 (1)° .Chemical Reactions Analysis

The compound is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This suggests that it can participate in coupling reactions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It is a powder in form . The SMILES string representation of the compound is O=C(C(NCC1=CC=CO1)=O)NCC2=CC=CO2 .Applications De Recherche Scientifique

Catalytic Applications

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides. This system broadens the scope of functionalized (hetero)aryl chlorides and a variety of primary amides, achieving good to excellent yields. The catalytic system's versatility extends to the arylation of lactams and oxazolidinones, showcasing its potential in synthesizing complex organic compounds (De, Yin, & Ma, 2017).

Synthetic Methodology Development

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method highlights the utility of oxalamides in creating anthranilic acid derivatives and oxalamides through a high-yielding, operationally simple process (Mamedov et al., 2016).

Ligand Discovery for Copper-Catalyzed Reactions

Research utilizing pharmaceutical compound libraries identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a novel ligand for copper‐catalyzed C−O cross-couplings. This discovery suggests that such libraries can be valuable resources for uncovering new ligand structures, potentially streamlining the development of catalytic processes for creating biarylethers and phenols under mild conditions (Chan et al., 2019).

Optical and Electronic Material Research

Studies on conjugated polymers derived from thiophene showcase the electronic and optical properties significant for photonic device applications. For instance, a donor-acceptor type polymer displayed promising characteristics for use in optoelectronic devices due to its optical limiting behavior and potential for third-order nonlinear optical applications (Manjunatha et al., 2009).

Corrosion Inhibition

The synthesis and evaluation of N,N'-Bisoxalamides, including derivatives structurally related to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have demonstrated their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals in acidic environments, highlighting the compound's practical application in industrial settings (Daoud et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as N-({[2,3’-bifuran]-5-yl}methyl)-N’-[(thiophen-2-yl)methyl]ethanediamide, is the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This compound acts as a ligand in these reactions .

Mode of Action

This compound interacts with its targets by facilitating the coupling reactions of aryl halides and nitrogen heterocycles . It is particularly effective in copper-catalyzed coupling reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of copper-catalyzed coupling reactions . This pathway leads to the formation of internal alkynes , which are important in various chemical syntheses.

Result of Action

The result of the compound’s action is the facilitation of copper-catalyzed coupling reactions, leading to the formation of internal alkynes . This contributes to the diversity of chemical syntheses.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the copper-catalyzed coupling reactions it facilitates occur at specific temperatures . Safety precautions, such as safety shields, are suggested due to a potential explosion risk when heating the reaction mixtures above the boiling point of t-BuOH .

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c19-15(16(20)18-9-13-2-1-7-23-13)17-8-12-3-4-14(22-12)11-5-6-21-10-11/h1-7,10H,8-9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYGZWXBEAHOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)

![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)